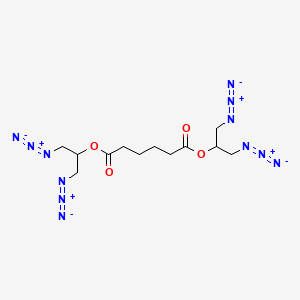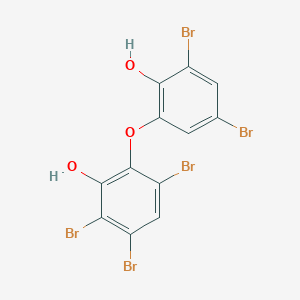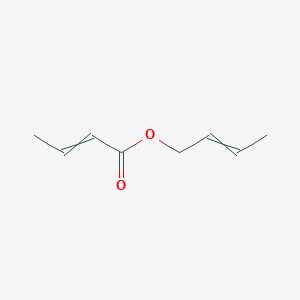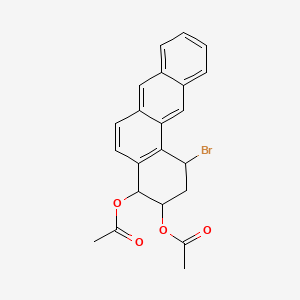
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic hydrocarbon structure, which includes multiple fused benzene rings and a fluorine atom, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- typically involves multi-step organic reactions. The process begins with the formation of the core polycyclic structure through cyclization reactions. Subsequent steps include the introduction of hydroxyl groups and the fluorine atom. Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(rst)pentaphene-1,2-diol: Lacks the fluorine atom, which may result in different chemical properties and biological activities.
Benzo(rst)pentaphene-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different reactivity and applications.
Dibenzo(a,i)pyrene: A structurally related polycyclic aromatic hydrocarbon with different substitution patterns.
Uniqueness
The presence of both hydroxyl groups and a fluorine atom in Benzo(rst)pentaphene-1,2-diol, 11-fluoro-1,2-dihydro- makes it unique among similar compounds
Eigenschaften
CAS-Nummer |
80115-69-1 |
|---|---|
Molekularformel |
C24H15FO2 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
17-fluorohexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12(24),13,15,17,19,21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H15FO2/c25-16-5-3-12-9-13-1-2-14-10-15-4-8-20(26)24(27)23(15)18-7-6-17(19(12)11-16)21(13)22(14)18/h1-11,20,24,26-27H |
InChI-Schlüssel |
YCAGPNHWSPHKNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=C6C=C(C=CC6=C5)F)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)


![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)




